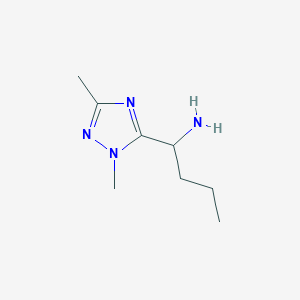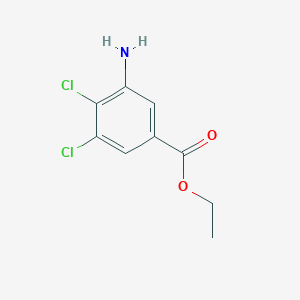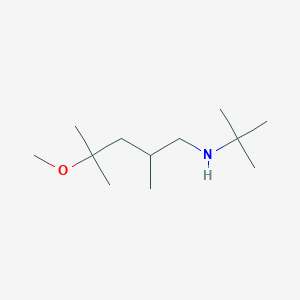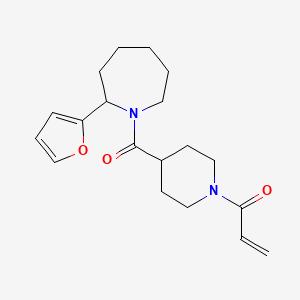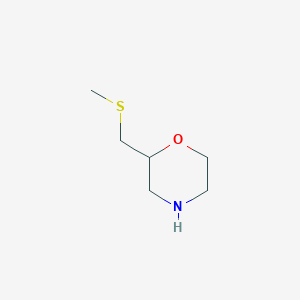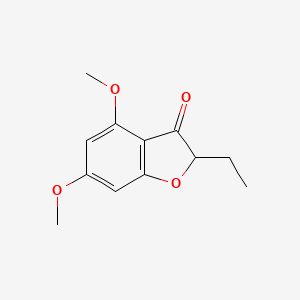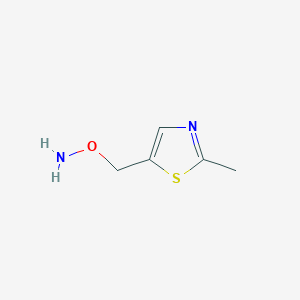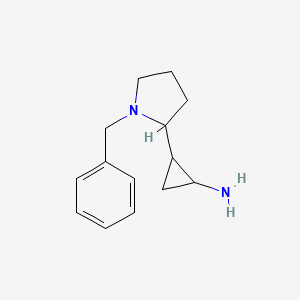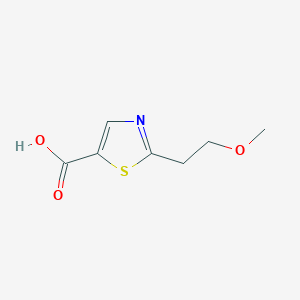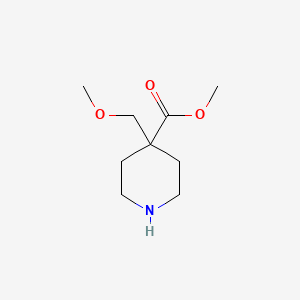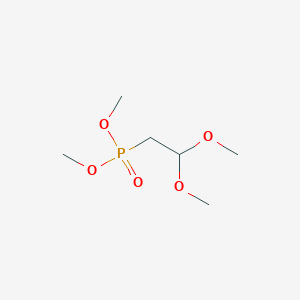
Dimethyl (2,2-dimethoxyethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2,2-dimethoxyethyl)phosphonate is an organophosphorus compound with the molecular formula C6H15O5P. It is a colorless liquid that is soluble in organic solvents. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Dimethyl (2,2-dimethoxyethyl)phosphonate can be synthesized using the Michaelis-Becker reaction. This method involves the reaction of dimethyl phosphite with an appropriate alkylating agent under mild conditions. The reaction is advantageous due to the use of non-corrosive and moisture-insensitive reagents . Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
Dimethyl (2,2-dimethoxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Applications De Recherche Scientifique
Dimethyl (2,2-dimethoxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of dimethyl (2,2-dimethoxyethyl)phosphonate involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Dimethyl (2,2-dimethoxyethyl)phosphonate can be compared with other similar compounds such as:
Dimethyl (2-oxopropyl)phosphonate: Used in the synthesis of phosphorylated heterocycles.
Dimethoxyethane: Used as a solvent in various chemical reactions. The uniqueness of this compound lies in its specific reactivity and applications in forming carbon-phosphorus bonds, which are crucial in many synthetic and industrial processes.
Propriétés
Numéro CAS |
61184-57-4 |
|---|---|
Formule moléculaire |
C6H15O5P |
Poids moléculaire |
198.15 g/mol |
Nom IUPAC |
2-dimethoxyphosphoryl-1,1-dimethoxyethane |
InChI |
InChI=1S/C6H15O5P/c1-8-6(9-2)5-12(7,10-3)11-4/h6H,5H2,1-4H3 |
Clé InChI |
ZBPYWQLAIDVQDF-UHFFFAOYSA-N |
SMILES canonique |
COC(CP(=O)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



